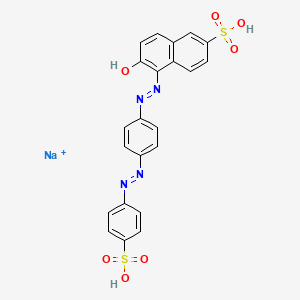
Java Red A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Java Red A is a synthetic azo dye commonly used in various industrial applications. It is known for its vibrant red color and is often utilized in textiles, food products, and cosmetics. The compound is characterized by its stability and ability to produce consistent color under different conditions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Java Red A is typically synthesized through a diazotization reaction followed by coupling with a suitable aromatic compound. The process begins with the diazotization of an aromatic amine, such as aniline, in the presence of sodium nitrite and hydrochloric acid at low temperatures. The resulting diazonium salt is then coupled with a phenol or naphthol derivative under alkaline conditions to form the azo dye.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale batch or continuous processes. The reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems and advanced monitoring techniques helps in maintaining consistent quality and reducing production costs.
Análisis De Reacciones Químicas
Types of Reactions
Java Red A undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction of this compound typically leads to the cleavage of the azo bond, resulting in the formation of aromatic amines.
Substitution: The aromatic rings in this compound can undergo electrophilic substitution reactions, such as nitration and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium dithionite and zinc dust in acidic conditions are often used.
Substitution: Reagents such as nitric acid for nitration and sulfuric acid for sulfonation are commonly employed.
Major Products Formed
Oxidation: Oxidized products may include quinones and other oxygenated derivatives.
Reduction: Aromatic amines are the primary products of reduction.
Substitution: Substituted aromatic compounds with functional groups like nitro or sulfonic acid groups.
Aplicaciones Científicas De Investigación
Java Red A has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in the study of reaction mechanisms.
Biology: Employed in staining techniques for microscopy and as a marker in various biological assays.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the development of new materials, such as polymers and nanocomposites.
Mecanismo De Acción
The mechanism of action of Java Red A involves its interaction with various molecular targets. The azo bond in the compound can undergo cleavage under certain conditions, leading to the formation of reactive intermediates. These intermediates can interact with cellular components, such as proteins and nucleic acids, affecting their function. The pathways involved in these interactions are complex and depend on the specific conditions and environment in which the compound is used.
Comparación Con Compuestos Similares
Java Red A is compared with other azo dyes, such as Allure Red and Sunset Yellow. While all these compounds share the azo functional group, this compound is unique in its specific structure and properties. It offers better stability and a more vibrant color compared to some other azo dyes. Similar compounds include:
Allure Red: Another azo dye used in food and cosmetics.
Sunset Yellow: A widely used azo dye in the food industry.
Tartrazine: Known for its use in beverages and pharmaceuticals.
This compound stands out due to its specific applications and the unique properties it imparts to the products in which it is used.
Propiedades
Número CAS |
6406-66-2 |
|---|---|
Fórmula molecular |
C22H16N4NaO7S2+ |
Peso molecular |
535.5 g/mol |
Nombre IUPAC |
sodium;6-hydroxy-5-[[4-[(4-sulfophenyl)diazenyl]phenyl]diazenyl]naphthalene-2-sulfonic acid |
InChI |
InChI=1S/C22H16N4O7S2.Na/c27-21-12-1-14-13-19(35(31,32)33)10-11-20(14)22(21)26-25-16-4-2-15(3-5-16)23-24-17-6-8-18(9-7-17)34(28,29)30;/h1-13,27H,(H,28,29,30)(H,31,32,33);/q;+1 |
Clave InChI |
ILTGBRCWJYLHTC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1N=NC2=CC=C(C=C2)S(=O)(=O)O)N=NC3=C(C=CC4=C3C=CC(=C4)S(=O)(=O)O)O.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





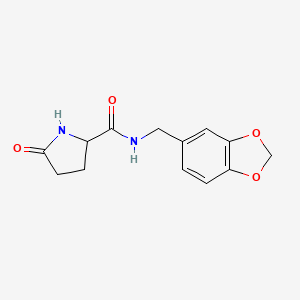
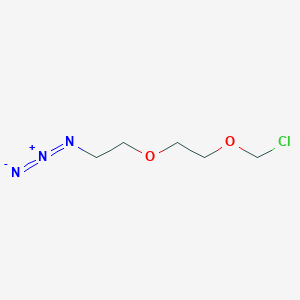

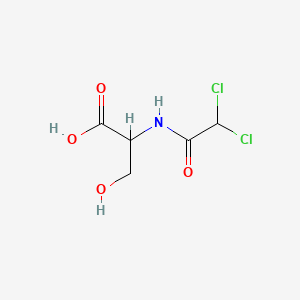

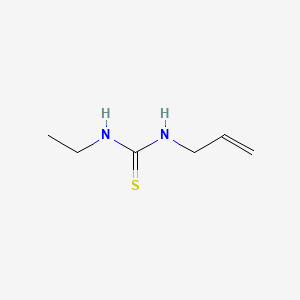
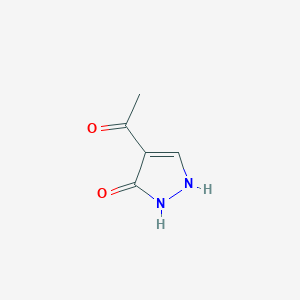
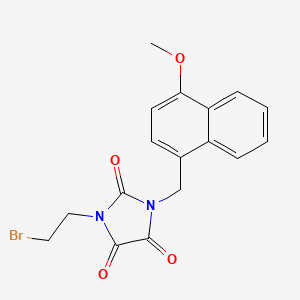
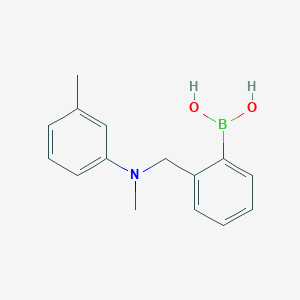

![4-[2-Amino-3-(4-carboxyphenyl)-5-(trifluoromethyl)phenyl]benzoic acid](/img/structure/B13742115.png)
